Bufeniode
Overview
Description
Bufeniode is a molecule with the formula C19H23I2NO2 . It has a molecular weight of 551.21 . It is also known by other synonyms such as bufeniod and diiodobuphenine .
Molecular Structure Analysis
The molecular structure of Bufeniode consists of 19 Carbon atoms, 23 Hydrogen atoms, 2 Iodine atoms, 1 Nitrogen atom, and 2 Oxygen atoms . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
Bufeniode has a molecular weight of 551.21 . Its percent composition is approximately 41.40% Carbon, 4.21% Hydrogen, 46.05% Iodine, 2.54% Nitrogen, and 5.81% Oxygen .Scientific Research Applications
Opioid use in patients with renal impairment can lead to increased adverse effects, and opioids differ in their effect on renal impairment in both efficacy and tolerability. Fentanyl, alfentanil, and methadone are identified as the least likely to cause harm when used appropriately in this context (King et al., 2011).
Buprenorphine, an opioid, induces dose-dependent reductions in μ-opioid receptor availability, suggesting its potential therapeutic applications in opioid-dependent individuals (Zubieta et al., 2000).
A combination of buprenorphine and samidorphan shows antidepressant activity in subjects with major depressive disorder, indicating the potential for balanced agonist-antagonist opioid modulation as a novel treatment approach (Ehrich et al., 2014).
Buprenorphine's duration of action at μ-opioid receptors correlates with pharmacokinetic and pharmacodynamic outcomes, important for its use in opioid dependence treatment (Greenwald et al., 2007).
In labor analgesia, combinations of local anesthetics and opioids, such as sufentanil and bupivacaine, demonstrate a dose-sparing effect, potentially reducing side effects or toxicity (Camann et al., 1998).
Intrathecal sufentanil or fentanyl, when added to low dose bupivacaine, provides effective spinal anesthesia in endoscopic urological procedures (Gupta et al., 2013).
High-dose buprenorphine maintenance produces near-maximal μ-opioid receptor occupation, suggesting its potential utility in opioid dependence treatment (Greenwald et al., 2003).
Safety And Hazards
properties
IUPAC Name |
4-[1-hydroxy-2-(4-phenylbutan-2-ylamino)propyl]-2,6-diiodophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23I2NO2/c1-12(8-9-14-6-4-3-5-7-14)22-13(2)18(23)15-10-16(20)19(24)17(21)11-15/h3-7,10-13,18,22-24H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIXURDMUINBMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(C)C(C2=CC(=C(C(=C2)I)O)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23I2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80865033 | |
Record name | 4-{1-Hydroxy-2-[(4-phenylbutan-2-yl)amino]propyl}-2,6-diiodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bufeniode | |
CAS RN |
22103-14-6 | |
Record name | Bufeniode | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22103-14-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bufeniode [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022103146 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{1-Hydroxy-2-[(4-phenylbutan-2-yl)amino]propyl}-2,6-diiodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80865033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bufeniode | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUFENIODE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JC82071PQS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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